molecular formula C23H17FN4O B2938639 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357719-59-5

6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

カタログ番号: B2938639
CAS番号: 1357719-59-5
分子量: 384.414
InChIキー: YDTVZOPSRVIXKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. Its structure features:

  • A p-tolyl group (4-methylphenyl) at position 2, contributing hydrophobic interactions in biological systems.

特性

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c1-15-6-10-17(11-7-15)21-25-22-19-4-2-3-5-20(19)27(23(29)28(22)26-21)14-16-8-12-18(24)13-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVZOPSRVIXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves a multi-step process:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazolinone Formation: The triazole intermediate is then reacted with anthranilic acid or its derivatives to form the quinazolinone core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinazolinone ring, potentially leading to dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include dihydroquinazolinones.

    Substitution: Products include nitro or halogenated derivatives.

科学的研究の応用

6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, anti-inflammatory, and antimicrobial compound.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

作用機序

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazoloquinazolinone core is known to interact with DNA, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects.

類似化合物との比較

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazoloquinazolinones are highly dependent on substituent positions and electronic profiles. Key analogues are compared below:

Compound Name Position 2 Substituent Position 6 Substituent Key Features/Activities Reference
Target Compound p-Tolyl 4-Fluorobenzyl Potential metabolic stability due to fluorobenzyl group; hydrophobic interactions.
9-Chloro-2-(3-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one 3-Furanyl None (9-chloro substitution) Moderate adenosine A3 receptor antagonism; halogen enhances binding affinity.
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one None 9-Bromo Bromine increases molecular weight and polarizability; used in synthetic intermediates.
2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one Phenyl None High affinity (4 nM) for benzodiazepine receptors; unsubstituted phenyl optimizes binding.
Tetrazolo[1,5-c]quinazolin-5(6H)-one 3.1 Tetrazole ring Varied R1 groups Superior hypoglycemic activity (vs. Metformin); tetrazole enhances metabolic stability.
Potassium 2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate (102c) Furan-2-yl Thiolate group Antibacterial activity against methicillin-resistant S. aureus (MIC 12.5 µg/ml).

Pharmacological Activity Profiles

Hypoglycemic Activity
  • Tetrazolo[1,5-c]quinazolin-5(6H)-one 3.1 : Demonstrated significant reduction in blood glucose levels in glucocorticoid-induced insulin resistance models, surpassing Metformin (50–200 mg/kg) and Gliclazide (50 mg/kg) .
Antimicrobial Activity
  • Potassium 2-(furan-2-yl)triazoloquinazoline-5-thiolate (102c) : Exhibited potent activity against methicillin-resistant S. aureus (MIC 12.5 µg/ml), attributed to the thiolate group’s interaction with bacterial enzymes .
  • Alkyl 2-(substituted triazoloquinazolinyl) acetate derivatives : Moderate antifungal activity, though less potent than thiolate analogues .
Receptor Antagonism
  • 9-Chloro-2-(3-furanyl)triazoloquinazolinone: Selective binding to human A3 adenosine receptors (Ki < 100 nM), with bromine or chlorine enhancing affinity .

生物活性

6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20_{20}H17_{17}FN4_{4}O
  • Molecular Weight : 364.37 g/mol

The presence of the triazole and quinazoline rings contributes to its biological activity, as these heterocycles are known for their diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one against various cancer cell lines. The evaluation of its cytotoxic effects was conducted using the MTT assay on several human cancer cell lines:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)27.05
Colorectal carcinoma (HCT-116)17.35

These results indicate that the compound exhibits moderate to high cytotoxicity against these cell lines, particularly notable in colorectal carcinoma where it demonstrated the lowest IC50 value of 17.35 µM .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways associated with tumor growth and survival. It has been reported that compounds in the same class can inhibit enzymes such as EGFR-TK and topoisomerase II, which are critical for cancer cell proliferation .

Additionally, studies have shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase and induce apoptotic cell death in MCF-7 cells . This suggests a multifaceted approach to combating cancer through both direct cytotoxic effects and modulation of cell cycle dynamics.

Study 1: Antiproliferative Activity Evaluation

A comprehensive study evaluated a series of triazoloquinazoline derivatives for their antiproliferative activity. Among them, 6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one showed significant inhibitory effects against the aforementioned cancer cell lines. The study concluded that structural modifications could enhance the potency of these compounds further .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of quinazoline derivatives revealed that the incorporation of fluorobenzyl and p-tolyl groups significantly increased the biological activity compared to other derivatives lacking these substituents. This highlights the importance of specific functional groups in enhancing anticancer efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。